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Compound of Interest

Compound Name: 4-methyl-1H-indazol-7-amine

Cat. No.: B1593077

Introduction: The Structural Imperative of 4-methyl-
1H-indazol-7-amine

In the landscape of medicinal chemistry and drug development, the indazole scaffold is a
cornerstone of innovation. These heterocyclic compounds are prevalent in a multitude of
biologically active molecules.[1] The precise characterization of substituted indazoles, such as
4-methyl-1H-indazol-7-amine, is a critical prerequisite for understanding their structure-activity
relationships (SAR), pharmacokinetic profiles, and overall therapeutic potential. The presence
of tautomeric forms (1H and 2H isomers) in indazoles adds a layer of complexity, making

unambiguous structural elucidation paramount.[2]

This technical guide provides an in-depth analysis of the core spectroscopic techniques—
Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)
—as they apply to the definitive characterization of 4-methyl-1H-indazol-7-amine. We move
beyond mere data presentation to explore the causality behind spectral features, offering field-
proven insights into experimental design and data interpretation for researchers, scientists, and

drug development professionals.

Molecular Structure and Atom Numbering

A clear understanding of the molecular framework is essential for assigning spectroscopic
signals. The structure of 4-methyl-1H-indazol-7-amine, with standardized atom numbering for

NMR analysis, is presented below.
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Caption: Molecular structure of 4-methyl-1H-indazol-7-amine with IUPAC numbering.

'H Nuclear Magnetic Resonance (NMR)
Spectroscopy

IH NMR is the most powerful tool for elucidating the proton framework of a molecule. For
substituted indazoles, it is instrumental in confirming the substitution pattern and identifying the
correct tautomer.[1]

Experimental Rationale & Protocol

A high-resolution NMR spectrometer (400 MHz or higher) is recommended for resolving the
fine couplings in the aromatic region.[3] The choice of solvent is critical; deuterated dimethyl
sulfoxide (DMSO-ds) is ideal. Its polarity ensures solubility, and its ability to form hydrogen
bonds slows down the exchange rate of the N-H and NH:z protons, often allowing them to be
observed as distinct, albeit sometimes broad, signals.

Step-by-Step *H NMR Acquisition Protocol:

o Sample Preparation: Dissolve 5-10 mg of 4-methyl-1H-indazol-7-amine in ~0.6 mL of
DMSO-ds. Ensure the sample is fully dissolved.

 Instrumentation Setup: Utilize a 400 MHz NMR spectrometer. Tune and shim the instrument
to ensure optimal magnetic field homogeneity.

e Acquisition Parameters:

o

Pulse Program: A standard one-pulse (zg30) sequence is sufficient.

o

Spectral Width: Set to a range of 0-14 ppm to encompass all expected proton signals.

[¢]

Number of Scans: Acquire at least 16 scans to achieve a good signal-to-noise ratio.

[¢]

Temperature: Maintain a constant probe temperature, typically 298 K.

» D20 Exchange: To confirm the identity of N-H and NH2 protons, add a drop of D20 to the
NMR tube, shake, and re-acquire the spectrum. The signals corresponding to these
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exchangeable protons will diminish or disappear.

Data F . licted *  nals

Predicted Coupling

Proton ) ) L. .
. Chemical Shift  Multiplicity Constant (J, Integration

Assighment

(3, ppm) Hz)
N1-H ~12.0-13.0 brs - 1H
H3 ~7.9-8.1 S - 1H
H5 ~6.7-6.9 d J=7-8Hz 1H
H6 ~6.5-6.7 d J=7-8Hz 1H
C7-NH:2 ~5.0-6.0 brs - 2H
C4-CHs ~2.3-25 S - 3H

Interpretation and Mechanistic Insight

¢ N1-H Proton (6 ~12.0-13.0): The indazole N-H proton is characteristically found far
downfield. This significant deshielding is due to its acidic nature and its position within the
aromatic 1t-system. Its signal is often broad due to quadrupolar coupling with the adjacent
nitrogen and chemical exchange.[2]

e H3 Proton (d ~7.9-8.1): This proton is adjacent to the electron-deficient N2 atom, resulting in
a downfield shift. It appears as a singlet because it lacks adjacent protons for coupling.

e Aromatic Protons (H5, H6): The electron-donating amine (-NHz) at C7 and methyl (-CHs) at
C4 groups shield the benzene portion of the molecule, shifting H5 and H6 upfield compared
to unsubstituted indazole. H5 and H6 will appear as doublets due to ortho-coupling with each
other.

¢ Amine Protons (C7-NHz): The protons of the primary amine appear as a broad singlet. The
chemical shift can vary depending on concentration and temperature. This signal will
disappear upon D20 exchange, confirming its assignment.
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» Methyl Protons (C4-CHs): The methyl protons appear as a sharp singlet in the aliphatic
region, as there are no adjacent protons to couple with.

Aromatic System Singlets Exchangeable Protons

H5 (d) H3 (s) CHs (s) N1-H (br s) C7-NHz2 (br s)

J & 7-8 Hz (ortho)

H6 (d)

Click to download full resolution via product page

Caption: Key 'H NMR signal relationships for 4-methyl-1H-indazol-7-amine.

13C Nuclear Magnetic Resonance (NMR)
Spectroscopy

13C NMR spectroscopy provides a map of the carbon skeleton. While less sensitive than *H
NMR, it is invaluable for confirming the number of unique carbon atoms and their chemical
environments.[4]

Experimental Rationale & Protocol

The protocol is similar to *H NMR, but requires a greater number of scans due to the low
natural abundance of the 13C isotope. Proton decoupling is universally applied to simplify the
spectrum, resulting in each unique carbon appearing as a singlet.

Step-by-Step 13C NMR Acquisition Protocol:

o Sample Preparation: Use a more concentrated sample than for *H NMR (20-50 mg in ~0.6
mL of DMSO-ds) to improve signal-to-noise.
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e Instrumentation Setup: Utilize a spectrometer with a broadband probe (e.g., 100 MHz for a

400 MHz *H instrument).

e Acquisition Parameters:

o Pulse Program: A standard proton-decoupled pulse sequence with NOE (e.g., zgpg30).

o Spectral Width: Set to a range of 0-160 ppm.

o Number of Scans: Acquire several hundred to several thousand scans, depending on the

sample concentration.

Data Presentation: Predicted **C NMR Signals

Carbon Assignment

Predicted Chemical Shift (6, ppm)

C7a (C3a) ~140 - 142
c3 ~133 - 135
c7 ~130 - 132
c4 ~125 - 127
C5 ~115 - 117
C6 ~105 - 107
C3b (C7b) ~110 - 112
C4-CHs ~15 - 20

Interpretation and Mechanistic Insight

e Quaternary Carbons (C7a, C3b): The bridgehead carbons of the fused ring system are

typically found in the 110-142 ppm range.

» Heterocyclic Carbons (C3, C7): Carbons directly attached to nitrogen atoms are deshielded.

C3 is adjacent to two nitrogens, placing it significantly downfield. C7 is attached to both a

nitrogen (N1) and the exocyclic amine, also resulting in a downfield shift.
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Aromatic Carbons (C4, C5, C6): The chemical shifts of these carbons are influenced by the
substituents. C4 (bearing the methyl group) and C6 will be shifted relative to C5. The strong
electron-donating effect of the C7-amine group significantly shields the ortho (C6) and para
(C4) positions.

Aliphatic Carbon (CHs): The methyl carbon appears at a characteristic upfield shift (~15-20
ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule by detecting their characteristic vibrational frequencies.[5]

Experimental Rationale & Protocol

For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred over

KBr pellets due to its simplicity and speed. It requires minimal sample preparation and provides

high-quality spectra.

Step-by-Step IR Acquisition Protocol (ATR):

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with
a solvent like isopropanol.

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as
it is subtracted from the sample spectrum to remove atmospheric (COz, H20) and
instrument-related absorptions.

Sample Application: Place a small amount (1-2 mg) of the solid 4-methyl-1H-indazol-7-
amine onto the ATR crystal.

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample
and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4
cm~L,

Data Presentation: Key IR Absorption Bands
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Wavenumber (cm~—?) Vibration Type Functional Group
3400 - 3500 N-H Asymmetric Stretch Primary Amine (-NHz2)
3300 - 3400 N-H Symmetric Stretch Primary Amine (-NHz2)
3100 - 3300 N-H Stretch (broad) Indazole Ring (N-H)
2850 - 3000 C-H Stretch Methyl & Aromatic
~1620 N-H Bend (Scissor) Primary Amine (-NH2)
1500 - 1600 C=C and C=N Ring Stretch Aromatic/Indazole Ring
~1375 C-H Bend Methyl (-CHs)

Interpretation and Mechanistic Insight

e N-H Stretching Region (3100-3500 cm~1): This region is highly diagnostic. Primary amines
characteristically exhibit two distinct peaks corresponding to asymmetric and symmetric N-H
stretching.[6] A broader absorption, often underlying these two, is expected for the hydrogen-
bonded N-H of the indazole ring.

e C=C and C=N Stretching (1500-1600 cm~1): Multiple sharp peaks in this "fingerprint" region
are characteristic of the aromatic and heterocyclic ring systems.

e N-H Bending (~1620 cm~1): The scissoring vibration of the primary amine group provides
another strong piece of evidence for its presence.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, allowing for the determination of the molecular weight and insights into the
molecular structure.

Experimental Rationale & Protocol

Electrospray lonization (ESI) is a soft ionization technique well-suited for polar, nitrogen-
containing compounds like indazoles. It typically results in a prominent protonated molecular
ion [M+H]* with minimal fragmentation, which is ideal for confirming the molecular weight.
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Step-by-Step MS Acquisition Protocol (ESI):

o Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable
solvent like methanol or acetonitrile.

¢ Infusion: The sample is introduced into the ESI source via direct infusion using a syringe
pump at a low flow rate (e.g., 5-10 pL/min).

 lonization: A high voltage is applied to the capillary tip, creating a fine spray of charged
droplets. The solvent evaporates, leading to the formation of gas-phase ions.

e Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-
flight analyzer), which separates them based on their m/z ratio to generate the mass
spectrum.

Data Presentation: Predicted Mass Spectrum Data

e Molecular Formula: CsHaN3
e Exact Mass: 147.0796
e Monoisotopic Mass: 147.0796 Da

o Expected lon (ESI+): [M+H]* at m/z 148.0874

Interpretation and Fragmentation Analysis

The primary goal is to identify the molecular ion peak. In positive-ion ESI, this will be the
[M+H]* peak at m/z 148. If fragmentation is induced (e.g., in MS/MS experiments), common
losses from indazole rings include the neutral loss of HCN (27 Da) or N2z (28 Da).

\ [M+H - N2]*
- 2 =
VT / m/z = 120

— - HCN
m/z =121
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Caption: Plausible fragmentation pathways for 4-methyl-1H-indazol-7-amine.

Conclusion

The structural elucidation of 4-methyl-1H-indazol-7-amine is achieved through a synergistic
application of modern spectroscopic techniques. *H and 3C NMR define the precise carbon-
hydrogen framework and substitution pattern. IR spectroscopy provides rapid confirmation of
key functional groups, particularly the distinct amine and indazole N-H moieties. Finally, mass
spectrometry validates the molecular weight with high precision. Together, these methods
provide a self-validating system, ensuring the unequivocal identification and characterization of
this important heterocyclic compound, thereby empowering further research in drug discovery
and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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